

Application Note: Quantification of Docosahexaenoyl Glycine in Biological Matrices using LC-MS/MS

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Compound of Interest

Compound Name: Docosahexaenoyl glycine

Cat. No.: B15569692

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Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of **Docosahexaenoyl glycine** (DHA-Gly), an endogenous N-acyl amino acid with significant neuromodulatory and anti-inflammatory properties. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for accurate determination in complex biological matrices such as brain tissue and plasma. This document provides comprehensive experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric conditions. Additionally, it outlines the known signaling pathways of DHA-Gly, providing a deeper context for its biological significance.

Introduction

Docosahexaenoyl glycine (DHA-Gly) is a bioactive lipid mediator belonging to the family of N-acyl amino acids. It is formed through the conjugation of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, and the amino acid glycine.^[1] Emerging research has highlighted the role of DHA-Gly and other N-acyl amino acids in various physiological processes, including neuromodulation, anti-inflammatory responses, and pain signaling.^{[1][2]} Specifically, DHA-Gly has been shown to act as an inverse agonist at the G-protein coupled receptor 55 (GPR55)

and may interact with Transient Receptor Potential Vanilloid (TRPV) channels, suggesting its potential as a therapeutic target for a range of neurological and inflammatory disorders.[1]

Accurate quantification of DHA-Gly in biological samples is crucial for understanding its physiological and pathological roles. LC-MS/MS offers the high sensitivity and specificity required for the analysis of low-abundance endogenous lipids in complex matrices. This application note provides a robust and reliable LC-MS/MS method for the quantification of DHA-Gly.

Experimental Protocols

Sample Preparation: Lipid Extraction from Brain Tissue

This protocol is adapted from established methods for lipid extraction from brain tissue.

Materials:

- Brain tissue sample
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- 0.9% NaCl solution
- Centrifuge
- Orbital shaker
- Nitrogen evaporator or rotary evaporator

Procedure:

- Weigh the frozen brain tissue sample (e.g., 100 mg).
- Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue weight (e.g., 100 mg tissue in 2 mL of solvent).
- Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

- Centrifuge the homogenate to pellet the solid debris.
- Transfer the supernatant (liquid phase) to a new tube.
- Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 0.4 mL for 2 mL of supernatant).
- Vortex the mixture for 30 seconds and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.
- Carefully collect the lower organic phase (chloroform layer), which contains the lipids.
- Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
- Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 μ L) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system

Parameters:

Parameter	Value
Column	C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temp.	40 °C
Gradient	0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B

Mass Spectrometry (MS) Conditions

Instrumentation:

- Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)

Parameters:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temp.	150 °C
Desolvation Temp.	400 °C
Gas Flow	Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas	Argon

Multiple Reaction Monitoring (MRM) Transitions:

Based on the known molecular weight of DHA-Gly (385.26 g/mol) and common fragmentation patterns of N-acyl amino acids where the glycine moiety is a characteristic product ion, the following MRM transitions are proposed. It is recommended to optimize the collision energies for the specific instrument used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
DHA-Gly	386.3	76.1	100	25 (Optimizable)
DHA-Gly (Qualifier)	386.3	[Fragment 2]	100	[Optimizable]
Internal Standard (e.g., d4-DHA-Gly)	390.3	80.1	100	25 (Optimizable)

Note: The precursor ion is $[M+H]^+$. The primary product ion for N-acyl glycines is often the m/z of the glycine immonium ion ($[C_2H_6NO_2]^+$, exact mass 76.0393). A deuterated internal standard (e.g., d4-**Docosa**hexaenoyl glycine) is recommended for accurate quantification.

Quantitative Data

The endogenous levels of DHA-Gly can vary significantly between different tissues and physiological states. The following table summarizes available quantitative data.

Biological Matrix	Species	Concentration	Reference
Porcine Cerebellum	Pig	Not Detected	[1]
Porcine Hippocampus	Pig	Below Detection Limit	[1]
LPS-stimulated Microglial Cells	Rodent	Increased Formation	[1]

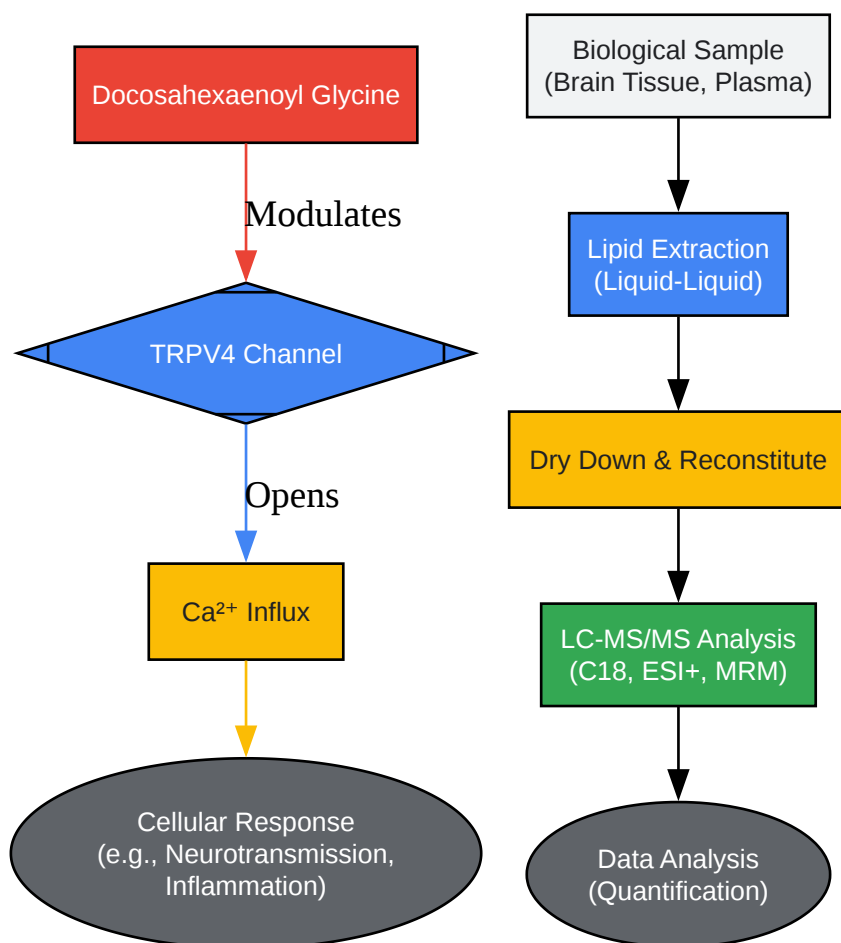
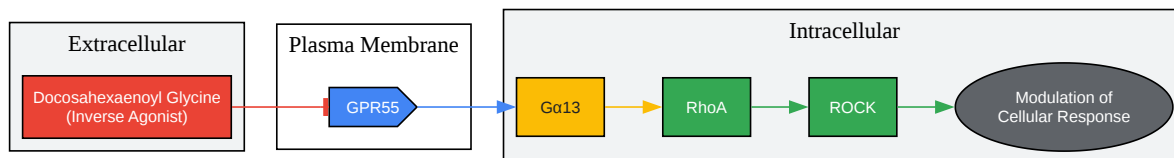
Note: The low endogenous concentrations of DHA-Gly underscore the need for a highly sensitive analytical method.

Signaling Pathways and Biological Relevance

DHA-Gly exerts its biological effects through interaction with specific cellular signaling pathways. Understanding these pathways is crucial for interpreting the functional significance of quantitative measurements.

GPR55 Signaling Pathway

DHA-Gly has been identified as an inverse agonist of GPR55. This receptor is coupled to G α 13, and its activation initiates a signaling cascade involving RhoA and ROCK, ultimately leading to various cellular responses, including modulation of intracellular calcium levels.



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Phone: (601) 213-4426

Email: info@benchchem.com